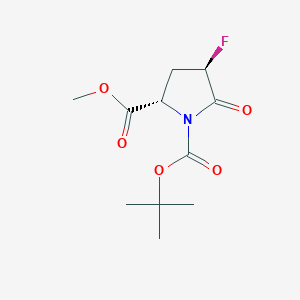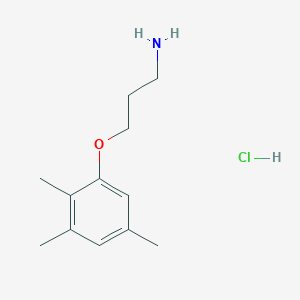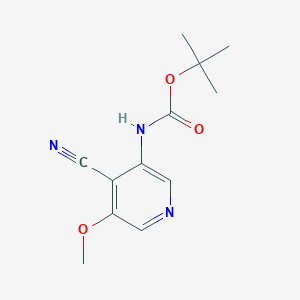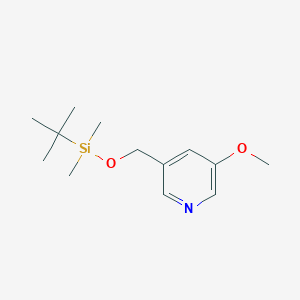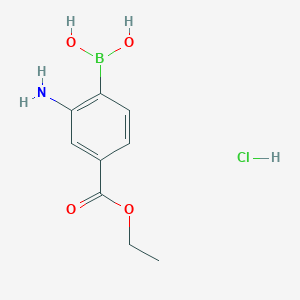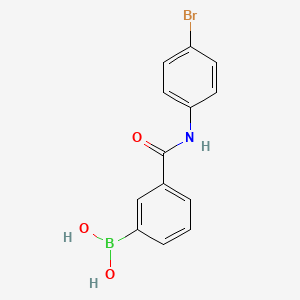![molecular formula C11H9BrN2O2 B1519731 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one CAS No. 1204296-19-4](/img/structure/B1519731.png)
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one
Descripción general
Descripción
The compound “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is a derivative of 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one”, involves intermolecular condensation of acid hydrazides with carboxylic acids in the presence of cyclising reagents such as phosphorus oxychloride, polyphosphoric acid, acetic anhydride .Molecular Structure Analysis
The molecular structure of “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one” is characterized by a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .Aplicaciones Científicas De Investigación
Crystal Structure Analysis:
- The structural characteristics of related oxadiazole compounds have been a subject of interest. For instance, a study of a similar compound, 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one, revealed insights into the planarity of the oxadiazole ring and the angles formed with attached phenyl groups. This information is crucial for understanding molecular interactions and designing materials with desired properties (Fun et al., 2010).
Synthesis and Biological Properties:
- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties, including anti-inflammatory and analgesic activities, have been extensively studied. Such compounds, derived from 3-(4-bromobenzoyl)propionic acid, have shown significant biological activity, indicating their potential in medicinal chemistry (Husain & Ajmal, 2009).
Anticancer Potential:
- Oxadiazole derivatives have been identified as apoptosis inducers in cancer research. A study found that certain oxadiazole compounds exhibit good activity against breast and colorectal cancer cell lines. Such findings underscore the potential of oxadiazole derivatives as anticancer agents (Zhang et al., 2005).
Antimicrobial Applications:
- Research has also focused on the antimicrobial properties of oxadiazole derivatives. For instance, the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives and their effectiveness against various bacterial and fungal strains highlight the potential of such compounds in developing new antimicrobial agents (Kaneria et al., 2016).
Material Science Applications:
- In material science, oxadiazole derivatives have been used to develop new electron transport materials. Their thermal, optical, and electrochemical properties make them suitable for applications in organic optoelectronic devices (Liu et al., 2007).
Direcciones Futuras
The future directions for the research and development of 1,3,4-oxadiazole derivatives, including “1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one”, involve finding out about new molecules with a potential biological effect, not yet described in the literature . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought .
Propiedades
IUPAC Name |
1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7(15)6-10-13-11(14-16-10)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILFDBOMWLIDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=NO1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)
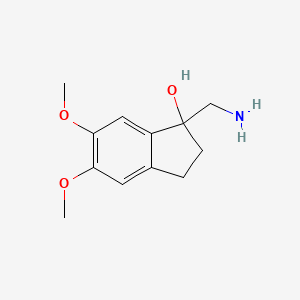
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)
![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)
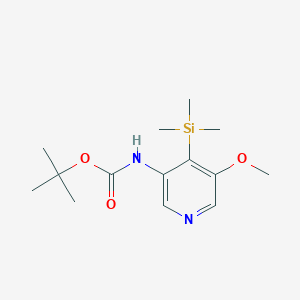
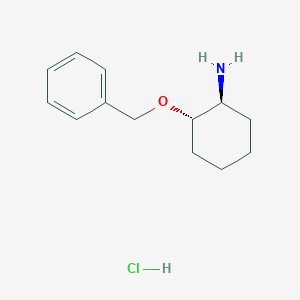
![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)
